molecular formula C12H10FNO3 B8726474 4-Methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole CAS No. 1960-93-6

4-Methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole

Cat. No. B8726474
CAS RN: 1960-93-6
M. Wt: 235.21 g/mol
InChI Key: WBIUQMSYYDVRJG-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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properties

CAS RN

1960-93-6

Product Name

4-Methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3

InChI Key

WBIUQMSYYDVRJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution (0° C., N2) of 2-fluorobenzoylchloride oxime (0.50 g, 2.9 mmol) and methyl-2-butynoate (0.57 g, 5.8 mmol) in Et2O (15 ml) was added a solution of Et3N (0.52 ml) in Et2O (2 ml) over a period of 1 h followed by warming to room temperature while stirring overnight (17 h). The reaction was diluted with Et2O, washed (H2O then brine), dried (MgSO4), filtered, and concentrated. Column chromatography (silica gel, hexanes/EtOAc gradient) gave the title compound (0.39 g, 58%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), 2-fluoro-N-hydroxybenzimidoyl chloride (8.00 g, 46.09 mmol), methylacetoacetate (10.07 g, 92.18 mmol) and sodium methoxide (7.47 g, 138.27 mmol), a white solid required compound (7.84 g, 33.33 mmol, 72%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.07 g
Type
reactant
Reaction Step Two
Quantity
7.47 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
72%

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